molecular formula C12H15NO5 B2426970 Ethyl 4-ethoxy-2-methyl-5-nitrobenzoate CAS No. 2378501-27-8

Ethyl 4-ethoxy-2-methyl-5-nitrobenzoate

Cat. No.: B2426970
CAS No.: 2378501-27-8
M. Wt: 253.254
InChI Key: RLJCBUNZPBXKFQ-UHFFFAOYSA-N
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Description

Ethyl 4-ethoxy-2-methyl-5-nitrobenzoate is an organic compound with the molecular formula C12H15NO5. It is a versatile small molecule scaffold used in various research and industrial applications. The compound is characterized by its nitro group, which imparts unique chemical properties, making it valuable in synthetic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-ethoxy-2-methyl-5-nitrobenzoate can be synthesized through a multi-step process involving nitration, esterification, and alkylation reactions. The typical synthetic route includes:

    Esterification: The formation of the ester group by reacting the carboxylic acid derivative with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. Common industrial methods include continuous flow reactors and batch processing .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-ethoxy-2-methyl-5-nitrobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 4-ethoxy-2-methyl-5-nitrobenzoate is used in various scientific research applications, including:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: In studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: As a precursor for developing pharmaceutical compounds with potential therapeutic effects.

    Industry: In the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 4-ethoxy-2-methyl-5-nitrobenzoate involves its interaction with molecular targets through its nitro and ester groups. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The ester group can be hydrolyzed to release the active carboxylic acid derivative, which can further interact with enzymes and receptors .

Comparison with Similar Compounds

Ethyl 4-ethoxy-2-methyl-5-nitrobenzoate can be compared with similar compounds such as:

This compound is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity.

Properties

IUPAC Name

ethyl 4-ethoxy-2-methyl-5-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO5/c1-4-17-11-6-8(3)9(12(14)18-5-2)7-10(11)13(15)16/h6-7H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLJCBUNZPBXKFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)C)C(=O)OCC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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